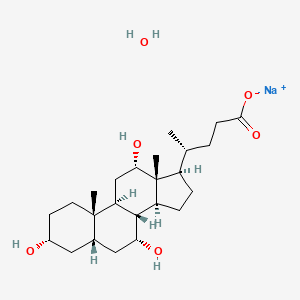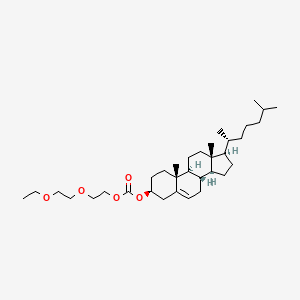
Ethoxylated methyl glucoside dioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxylated methyl glucoside dioleate is a nonionic surfactant widely used in various industries due to its excellent emulsifying, dispersing, solubilizing, and lubricating properties. It is derived from natural sources, making it an environmentally friendly alternative to synthetic surfactants. This compound is particularly valued in personal care products, detergents, and industrial applications for its ability to enhance the stability and performance of formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxylated methyl glucoside dioleate is synthesized through the ethoxylation of methyl glucoside followed by esterification with oleic acid. The process involves the following steps:
Ethoxylation: Methyl glucoside is reacted with ethylene oxide under controlled temperature and pressure conditions to introduce ethoxy groups.
Esterification: The ethoxylated methyl glucoside is then esterified with oleic acid in the presence of a catalyst, typically an acid or base, to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale reactors where the ethoxylation and esterification reactions are carried out. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Ethoxylated methyl glucoside dioleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: The ethoxy groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethoxylated methyl glucoside dioleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, enhancing the solubility and stability of reactants and products.
Biology: In biological research, it is employed as a solubilizing agent for hydrophobic compounds, facilitating their use in aqueous environments.
Medicine: It is used in pharmaceutical formulations to improve the bioavailability and stability of active ingredients.
Industry: In industrial applications, it serves as an emulsifier, dispersant, and lubricant in products such as detergents, cosmetics, and lubricants
Mechanism of Action
The mechanism of action of ethoxylated methyl glucoside dioleate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The ethoxy groups enhance its hydrophilicity, while the oleate groups provide hydrophobic interactions, making it an effective emulsifier and dispersant. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of various compounds .
Comparison with Similar Compounds
Ethoxylated methyl glucoside dioleate is unique due to its combination of natural origin, excellent surfactant properties, and environmental friendliness. Similar compounds include:
Ethoxylated methyl glucoside monostearate: Another nonionic surfactant with similar properties but different fatty acid composition.
Ethoxylated sorbitan esters: Widely used surfactants with similar applications but derived from sorbitan instead of methyl glucoside.
Polyethylene glycol esters: These surfactants have similar ethoxylation but differ in their ester components.
The uniqueness of this compound lies in its specific combination of ethoxylation and oleate esterification, providing a balance of hydrophilic and hydrophobic properties that make it highly effective in various applications .
Properties
CAS No. |
86893-19-8 |
|---|---|
Molecular Formula |
C136H158N26O31 |
Molecular Weight |
2652.9 g/mol |
IUPAC Name |
6-[[5-(2-aminoethylcarbamoyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[4-(aminomethyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[4-[(2-amino-2-oxoethyl)carbamoyl]pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[5-(3-aminopropylcarbamoyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[(4-aminopyridin-2-yl)methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[(5-aminopyridin-2-yl)methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;3,3-dimethyl-7-oxo-6-[[5-(prop-2-enoxycarbonylamino)pyridin-2-yl]methylidene]-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;6-[[4-(hydroxymethyl)pyridin-2-yl]methylidene]-3,3-dimethyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N4O4.C19H21N3O5.C18H20N4O5.C18H22N4O4.C16H19N3O3.C16H18N2O4.2C15H17N3O3/c1-19(2)9-14-13(17(25)23(14)15(19)18(26)27)8-12-5-4-11(10-22-12)16(24)21-7-3-6-20;1-4-7-27-18(26)21-12-6-5-11(20-10-12)8-13-14-9-19(2,3)15(17(24)25)22(14)16(13)23;1-18(2)7-12-11(16(25)22(12)14(18)17(26)27)6-10-5-9(3-4-20-10)15(24)21-8-13(19)23;1-18(2)8-13-12(16(24)22(13)14(18)17(25)26)7-11-4-3-10(9-21-11)15(23)20-6-5-19;1-16(2)7-12-11(14(20)19(12)13(16)15(21)22)6-10-5-9(8-17)3-4-18-10;1-16(2)7-12-11(14(20)18(12)13(16)15(21)22)6-10-5-9(8-19)3-4-17-10;1-15(2)6-11-10(5-9-4-3-8(16)7-17-9)13(19)18(11)12(15)14(20)21;1-15(2)7-11-10(6-9-5-8(16)3-4-17-9)13(19)18(11)12(15)14(20)21/h4-5,8,10,14-15H,3,6-7,9,20H2,1-2H3,(H,21,24)(H,26,27);4-6,8,10,14-15H,1,7,9H2,2-3H3,(H,21,26)(H,24,25);3-6,12,14H,7-8H2,1-2H3,(H2,19,23)(H,21,24)(H,26,27);3-4,7,9,13-14H,5-6,8,19H2,1-2H3,(H,20,23)(H,25,26);3-6,12-13H,7-8,17H2,1-2H3,(H,21,22);3-6,12-13,19H,7-8H2,1-2H3,(H,21,22);3-5,7,11-12H,6,16H2,1-2H3,(H,20,21);3-6,11-12H,7H2,1-2H3,(H2,16,17)(H,20,21) |
InChI Key |
ZSCVPEFTSOGWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C(=CC3=NC=C(C=C3)C(=O)NCCCN)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=C(C=C3)C(=O)NCCN)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=C(C=C3)N)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=C(C=C3)NC(=O)OCC=C)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)CN)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)CO)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)C(=O)NCC(=O)N)C(=O)N2C1C(=O)O)C.CC1(CC2C(=CC3=NC=CC(=C3)N)C(=O)N2C1C(=O)O)C |
Related CAS |
888491-19-8 |
Synonyms |
PEG-120 methyl glucose dioleate, Glucamate DOE-120(TM) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




